molecular formula C17H15NO4 B3041719 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol CAS No. 347405-65-6

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Cat. No.: B3041719
CAS No.: 347405-65-6
M. Wt: 297.3 g/mol
InChI Key: QVVCSEHIAWISPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol typically involves the following steps :

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Methoxylation: The quinoline core is then methoxylated at positions 6 and 7 using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Etherification: The final step involves the etherification of the methoxylated quinoline with phenol. This can be achieved by reacting the methoxylated quinoline with phenol in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol has several scientific research applications :

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Biological Research: It is used as a probe to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol involves its interaction with specific molecular targets and pathways . In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anti-cancer and anti-inflammatory effects. Additionally, its quinoline core allows it to intercalate into DNA, thereby disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol can be compared with other similar compounds, such as :

    4-(6,7-Dimethoxyquinolin-4-yloxy)aniline: This compound has an aniline group instead of a phenol group, which alters its chemical reactivity and biological activity.

    4-(6,7-Dimethoxyquinolin-4-yloxy)benzoic acid: This compound has a carboxylic acid group instead of a phenol group, which affects its solubility and interaction with biological targets.

    4-(6,7-Dimethoxyquinolin-4-yloxy)benzaldehyde:

The uniqueness of this compound lies in its combination of a quinoline core with methoxy and phenol groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-20-16-9-13-14(10-17(16)21-2)18-8-7-15(13)22-12-5-3-11(19)4-6-12/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVCSEHIAWISPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
Reactant of Route 3
Reactant of Route 3
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
Reactant of Route 4
Reactant of Route 4
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
Reactant of Route 5
Reactant of Route 5
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
Reactant of Route 6
Reactant of Route 6
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.